BenchChemオンラインストアへようこそ!

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane

5-HT3 receptor antagonist antiemetic drug discovery serotonin receptor pharmacology

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane (CAS 3431-14-9; MFCD18817544) is the N3,N9-dimethyl derivative of the 3,9-diazabicyclo[3.3.1]nonane scaffold, a bridged bicyclic diamine that positions one nitrogen at the bridgehead (N9). This scaffold is structurally isomeric to the naturally occurring bispidine (3,7-diazabicyclo[3.3.1]nonane) but directs biological activity toward entirely distinct receptor targets, most prominently serving as the core pharmacophore of the launched antiemetic drug indisetron (N-3389) and as a conformationally constrained template for μ/δ-opioid receptor ligand development.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 3431-14-9
Cat. No. B13826449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane
CAS3431-14-9
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CC2CCCC(C1)N2C
InChIInChI=1S/C9H18N2/c1-10-6-8-4-3-5-9(7-10)11(8)2/h8-9H,3-7H2,1-2H3
InChIKeyGRVYLQCUQSTGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane (CAS 3431-14-9): Core Scaffold Procurement Guide for 5-HT3 Antagonist & Opioid Ligand Synthesis


3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane (CAS 3431-14-9; MFCD18817544) is the N3,N9-dimethyl derivative of the 3,9-diazabicyclo[3.3.1]nonane scaffold, a bridged bicyclic diamine that positions one nitrogen at the bridgehead (N9) [1]. This scaffold is structurally isomeric to the naturally occurring bispidine (3,7-diazabicyclo[3.3.1]nonane) but directs biological activity toward entirely distinct receptor targets, most prominently serving as the core pharmacophore of the launched antiemetic drug indisetron (N-3389) and as a conformationally constrained template for μ/δ-opioid receptor ligand development [2][3].

Why 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane Cannot Be Replaced by Bispidine or Other Diazabicycloalkane Analogs


Substituting 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane with its 3,7-isomer (bispidine) or alternative diazabicycloalkane cores (e.g., 3,8-diazabicyclo[3.2.1]octane) leads to fundamental divergence in target engagement: the 3,9-isomer drives pharmacological activity toward 5-HT3/5-HT4 receptor antagonism and μ/δ-opioid receptor binding, whereas the 3,7-isomer primarily engages nicotinic acetylcholine receptors (nAChRs, Ki ~1 nM for α4β2* subtype) and cardiac ion channels [1]. Within the 3,9-series, the N,N'-dimethyl substitution pattern is uniquely required to access the 7-amino intermediate that enables indisetron-class 5-HT3 antagonists—replacing either methyl group with hydrogen, benzyl, or other alkyl substituents redirects the synthetic pathway and alters the stereoelectronic properties of the bridgehead nitrogen [2]. Among five diazabicycloalkane scaffolds evaluated for δ-opioid agonism, the 3,9-diazabicyclo[3.3.1]nonane and 3,8-diazabicyclo[3.2.1]octane cores exhibited distinct selectivity profiles, confirming that scaffold geometry, not merely nitrogen count, determines receptor pharmacology [1].

Quantitative Differentiation Evidence for 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane Against Closest Comparators


Functional 5-HT3 Antagonism of Indisetron (N-3389) Exceeds Granisetron and Ondansetron by Over 20-Fold in In Vivo Bradycardia Assay

Indisetron (N-3389), the 7-endo-indazole-3-carboxamide derivative of 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane, demonstrates 5-HT3 receptor antagonistic activity over 20 times greater than granisetron or ondansetron in the 2-methyl-5-HT-induced bradycardia functional assay in rats [1]. In radioligand binding, N-3389 shows a pKi of 8.77 at 5-HT3 receptors. For reference, granisetron and ondansetron display pKi values of 9.15 and 8.70 respectively in rat cortical membranes using [3H]GR65630 displacement [2]. The functional superiority of N-3389 in vivo (ED50 = 0.73 μg/kg i.v.; 38 μg/kg p.o.) despite comparable binding affinity suggests a differentiated pharmacological profile potentially attributable to its dual 5-HT3/5-HT4 antagonism or distinct pharmacokinetic behavior [1].

5-HT3 receptor antagonist antiemetic drug discovery serotonin receptor pharmacology

Dual 5-HT3/5-HT4 Receptor Antagonism of Indisetron Differentiates It from Single-Mechanism 5-HT3 Antagonists Granisetron and Ondansetron

N-3389 (indisetron) is distinguished from granisetron and ondansetron by its dual antagonism at both 5-HT3 and 5-HT4 receptors. In guinea-pig ileum preparations, 5-HT (10⁻⁸–10⁻⁵ M) induces biphasic contractions: the early phase (low 5-HT concentrations) is 5-HT4 receptor-mediated, while the late phase (high 5-HT concentrations) is 5-HT3 receptor-mediated. Selective 5-HT3 antagonists inhibit only the late phase; selective 5-HT4 antagonists inhibit only the early phase. N-3389 (10⁻⁷–10⁻⁵ M) inhibits both phases of contraction, confirming functional dual antagonism [1]. Granisetron is characterized as a highly selective 5-HT3 antagonist with little or no affinity for other serotonin receptors including 5-HT4 [2]. This dual mechanism is hypothesized to confer additional clinical benefit via 5-HT4-mediated modulation of intestinal motility, complementing the 5-HT3-mediated antiemetic effect [3].

dual receptor antagonism 5-HT4 receptor gastrointestinal motility antiemetic mechanism

Isomeric Scaffold Differentiation: 3,9-Diazabicyclo[3.3.1]nonane Targets 5-HT3/Opioid Receptors While 3,7-Isomer (Bispidine) Targets nAChRs and Cardiac Ion Channels

The 3,9-diazabicyclo[3.3.1]nonane scaffold exhibits a fundamentally different receptor target profile compared to its 3,7-isomer (bispidine). Literature analysis shows that 3,9-diazabicyclo[3.3.1]nonane derivatives have been validated as 5-HT3 receptor antagonists (leading to the marketed drug indisetron) and as μ/δ-opioid receptor ligands with nanomolar affinity [1]. In contrast, 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives are primarily characterized by high-affinity interactions with nicotinic acetylcholine receptors (nAChRs), with certain bispidine carboxamides achieving Ki values of approximately 1 nM for the α4β2* nAChR subtype, and by antiarrhythmic activity via cardiac ion channel modulation [2][3]. A systematic investigation of diazabicycloalkane scaffolds for δ-opioid agonism explicitly notes that 3,7-diazabicyclo[3.3.1]nonanes are associated with cardiac and nAChR applications, while 3,9-diazabicyclo[3.3.1]nonanes demonstrate 5-HT3 antagonist and opioid activities [1].

diazabicyclononane isomerism bispidine scaffold receptor target divergence privileged structure

μ-Opioid Receptor Affinity of 3,9-DBN Derivatives Compares Favorably with 3,8-DBO Homologues and Morphine

3,9-Diazabicyclo[3.3.1]nonane (DBN) derivatives bearing N-arylpropenyl/N-propionyl substituents exhibit strong, selective μ-opioid receptor affinity with Ki values in the nanomolar range, which compare favorably with the previously reported 3,8-diazabicyclo[3.2.1]octane (DBO) homologues (DBO-I and DBO-II) that display analgesic potency comparable to or greater than morphine [1]. Specifically, representative DBN compounds 1a and 2a demonstrated μ-receptor Ki values of 29 nM and 13 nM, respectively, with μ/δ and μ/κ selectivity of 2–3 orders of magnitude [1]. Notably, the DBN scaffold exhibits a reversed structure-activity relationship compared to DBO: in the DBN series, the N-3-propionyl-N-9-arylpropenyl isomer (series 2) shows markedly higher μ-affinity than the N-9-propionyl-N-3-arylpropenyl isomer (series 1)—the opposite trend to that observed for DBO-I/II [1]. This scaffold-specific SAR inversion is attributed to the expanded three-carbon bridge of DBN creating distinct conformational preferences at the μ-receptor binding pocket [1].

μ-opioid receptor analgesic discovery conformationally constrained ligand DBN vs DBO scaffold

Conformational Rigidity and Physicochemical Profile Differentiate 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane from Flexible Piperazine-Based Alternatives

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane possesses zero rotatable bonds, a computed topological polar surface area (TPSA) of only 6.5 Ų, and an XLogP3 of 1.1, as recorded in PubChem [1]. This extreme conformational rigidity contrasts with flexible-chain diamine alternatives such as N,N'-dimethylpiperazine (2 rotatable bonds, higher conformational entropy) and open-chain N,N,N'-trimethylethylenediamine (3+ rotatable bonds). The significance of this rigidity is demonstrated by the finding that piperazine and equatorial cis-2,6-dimethylpiperazine derivatives of opioid ligands exhibit significantly lower μ-affinity than their conformationally constrained 3,8-DBO and 3,9-DBN counterparts, supporting the hypothesis that the bicyclic bridge plays an essential role in modulating receptor affinity by pre-organizing the pharmacophoric elements [2]. Additionally, the characteristic mass spectrometric fragmentation of 3,9-diazabicyclo[3.3.1]nonanes—involving cleavage of the C1-C2 bond to form an open-structure ion—provides a unique analytical fingerprint that distinguishes this scaffold from 3,9-oxaazabicyclo analogs (which retain bicyclic structure with an exocyclic double bond at the quaternary N9) [3].

conformational constraint physicochemical properties drug-likeness bicyclic scaffold design

High-Value Application Scenarios for 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane in Drug Discovery and Chemical Research


Key Intermediate for Indisetron-Class Dual 5-HT3/5-HT4 Antagonist Synthesis

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane serves as the direct precursor to 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine (via 7-oxo intermediate and oxime formation followed by catalytic reduction), the key amine intermediate that is condensed with indazole-3-carboxylic acid derivatives to yield indisetron and its analogs [1]. The established synthetic route—condensation of N,N-bis(2,2-dimethoxyethyl)methylamine to 7-oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane, oxime formation, and stereoselective alane reduction—provides reliable access to both endo and exo 7-amino diastereomers with stereochemical outcomes dependent on the 3-aza substituent size [1][2]. Procurement of the 3,9-dimethyl parent compound rather than the N-unsubstituted or N-monosubstituted variants is essential, as the dimethylation pattern is incorporated into the final drug substance and cannot be introduced post-coupling without protecting group manipulation [1].

Conformationally Constrained Scaffold for μ/δ-Opioid Receptor Ligand Discovery Programs

The 3,9-diazabicyclo[3.3.1]nonane scaffold, functionalized via the 3,9-dimethyl derivative, enables structure-activity relationship exploration at μ- and δ-opioid receptors. N-arylpropenyl-N-propionyl DBN derivatives have demonstrated μ-receptor Ki values in the low nanomolar range (13–29 nM) with high subtype selectivity (μ/δ and μ/κ selectivity of 2–3 orders of magnitude) [1]. Critically, the DBN scaffold displays an inverted N-substituent position SAR compared to the 3,8-DBO series: in DBN, the N-3-propionyl-N-9-arylpropenyl arrangement yields superior μ-affinity, whereas in DBO the opposite regiochemistry is favored [1]. This scaffold-specific SAR enables exploration of distinct intellectual property space while retaining opioid receptor potency comparable to morphine-based standards. The zero-rotatable-bond architecture provides maximal conformational pre-organization for receptor binding [2].

Reference Standard and Analytical Differentiation of Diazabicyclo Scaffolds via Mass Spectrometry

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane provides a well-characterized mass spectrometric fragmentation signature that enables unambiguous identification of the 3,9-diazabicyclo[3.3.1]nonane scaffold class. The characteristic fragmentation pathway involves cleavage of the C1-C2 bond of the molecular ion to form an open-structure ion, which differentiates 3,9-diaza compounds from 3,9-oxaaza analogs where the bicyclic structure is retained with an exocyclic double bond at the quaternary N9 atom [1]. This analytical differentiation is critical for quality control in procurement, for verifying scaffold identity in chemical libraries, and for distinguishing the 3,9-isomer from the 3,7-isomer (bispidine) in analytical workflows where NMR alone may be insufficient due to similar proton environments.

Chemical Biology Probe for Dual Serotonergic Mechanism Studies

The indisetron pharmacophore, built on the 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane core, is the only clinically approved agent that simultaneously antagonizes both 5-HT3 and 5-HT4 receptors [1]. Unlike granisetron and ondansetron (pure 5-HT3 antagonists), indisetron inhibits both the early 5-HT4-mediated and late 5-HT3-mediated phases of serotonin-induced contraction in gastrointestinal tissue preparations [2]. Procurement of the 3,9-dimethyl scaffold enables access to tool compounds for dissecting the relative contributions of 5-HT3 versus 5-HT4 receptor blockade in emesis, gastrointestinal motility, and visceral pain models—a research application not addressable using granisetron-, ondansetron-, or palonosetron-derived probes which lack 5-HT4 activity [1][2].

Quote Request

Request a Quote for 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.